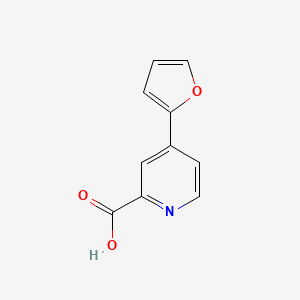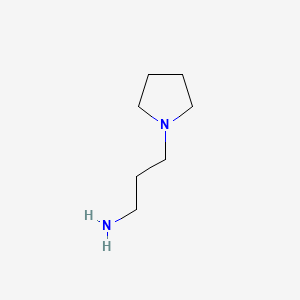
1-(3-Aminopropyl)pyrrolidine
Übersicht
Beschreibung
1-(3-Aminopropyl)pyrrolidine (App) is a compound that has been identified in various plant species such as oats, maize, barley, and wheat seedlings. It is associated with the metabolism of polyamines, specifically as a product of polyamine oxidation . This compound is also a physiological excretory product deriving from spermidine in humans and rats, indicating its role in metabolic processes .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various methods. For instance, 3,5-disubstituted-2-pyridylpyrroles can be synthesized from the condensation of 1,3-diones and 2-(aminomethyl)pyridine, suggesting a potential pathway for the synthesis of related pyrrolidine compounds . Additionally, bis- and tris-(3-aminopropyl) derivatives of tetraazamacrocycles containing pyridine have been synthesized, which could provide insights into the synthesis of App derivatives . Moreover, 1H-pyrrolo[2,3-b]pyridines have been synthesized from 1-substituted 2-aminopyrroles, which could be related to the synthesis of App .
Molecular Structure Analysis
The molecular structure of App-related compounds can be complex, as seen in the synthesis of bis- and tris-(3-aminopropyl) derivatives of tetraazamacrocycles. These compounds exhibit high overall basicity due to the presence of the aminopropyl arms and can form mono- and dinuclear complexes with metal ions . The structure of App itself is not detailed in the provided papers, but the related structures suggest a propensity for interaction with metal ions and the formation of stable complexes.
Chemical Reactions Analysis
App and its derivatives can undergo various chemical reactions. For example, the reaction of 3-aminopyrrole with trifluoromethyl-β-diketones produces γ-1H-pyrrolo[3,2-b]pyridines, indicating that App could potentially engage in similar reactions . The presence of App in plants and its identification in human and rat urine after the administration of spermidine suggests that it is a degradation product of spermidine, likely involving enzymatic reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of App are not explicitly detailed in the provided papers. However, the high basicity of related compounds such as bis- and tris-(3-aminopropyl) derivatives of tetraazamacrocycles suggests that App may also exhibit basic properties . The stability of App in biological systems, as evidenced by its presence in plant leaves and as an excretory product in urine, indicates that it has a stable structure under physiological conditions .
Wissenschaftliche Forschungsanwendungen
DNA Stabilization and Transfection Agents
- Pyrrolidyl polyamines, which are conformationally restricted, chiral analogues of linear spermine and include derivatives of 1-(3-Aminopropyl)pyrrolidine, have been shown to remarkably stabilize DNA duplexes and triplexes. These compounds, even at low concentrations, strengthen DNA through strong electrostatic interactions, hinting at their potential as DNA delivery and transfection agents (Nagamani & Ganesh, 2001).
Biosensor Development
- A conjugate combining N-(3-Aminopropyl)pyrrolidine with alginate was synthesized and applied in biosensor construction. This pyrrole-alginate conjugate facilitated the immobilization of polyphenol oxidase (PPO) onto electrode surfaces, significantly enhancing biosensor sensitivity for certain analytes. This innovative cross-linking approach demonstrates the compound's utility in biosensor applications (Abu-Rabeah et al., 2004).
Conductive Nanocomposites
- Conductive composite films incorporating this compound were developed, showing promising applications in high-performance electrodes for supercapacitors, batteries, and sensors. These films exhibited improved properties such as wettability, mechanical strength, thermal protection, and notably, electrical conductivity, demonstrating the potential of this compound derivatives in material sciences and electronics (Bideau et al., 2016).
Safety and Hazards
1-(3-Aminopropyl)pyrrolidine is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing locked up .
Zukünftige Richtungen
While specific future directions for 1-(3-Aminopropyl)pyrrolidine were not found, it’s known that the development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . This suggests that this compound and similar compounds could continue to be important in the development of new drugs.
Wirkmechanismus
Target of Action
1-(3-Aminopropyl)pyrrolidine, also known as 3-(pyrrolidin-1-yl)propan-1-amine, is a compound used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff It’s noted that it may have an effect on the respiratory system .
Mode of Action
It’s used as a raw material and intermediate in various chemical reactions . For instance, it can react with 7-chloro-6-(2-chloro-ethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine to produce a specific compound .
Biochemical Pathways
As an intermediate, it’s likely involved in various biochemical pathways depending on the specific reactions it’s used in .
Result of Action
As an intermediate in chemical reactions, its effects would largely depend on the specific compounds it’s used to synthesize .
Action Environment
This compound is sensitive to air and should be stored under inert gas at 2–8 °C . Environmental factors such as temperature, humidity, and exposure to air could potentially influence its action, efficacy, and stability .
Biochemische Analyse
Biochemical Properties
1-(3-Aminopropyl)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can react with 7-chloro-6-(2-chloro-ethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine to form 5-methyl-8-(3-pyrrolidin-1-yl-propyl)-7,8-dihydro-6H-1,3,4,8,8b-pentaaza-as-indacene . These interactions are crucial for the synthesis of other chemicals and pharmaceuticals.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to interact with proteins involved in cell signaling, thereby modulating gene expression and metabolic pathways . These effects are essential for understanding its role in cellular processes and potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can bind to specific enzymes and proteins, altering their activity and leading to downstream effects on cellular functions . These interactions are critical for its biochemical activity and potential use in drug development.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. It is known to be air-sensitive and should be stored under inert gas conditions to maintain its stability . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that there are threshold effects, with higher doses potentially leading to toxic or adverse effects . Understanding the dosage effects is crucial for determining safe and effective therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels . These interactions are essential for its role in biochemical reactions and potential therapeutic uses.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, which are important for its biochemical activity .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization is crucial for elucidating its biochemical roles.
Eigenschaften
IUPAC Name |
3-pyrrolidin-1-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c8-4-3-7-9-5-1-2-6-9/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBWZBGZWHDNKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066861 | |
| Record name | 1-Pyrrolidinepropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23159-07-1 | |
| Record name | 1-Pyrrolidinepropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23159-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidinepropanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023159071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-Aminopropyl)pyrrolidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=345670 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Pyrrolidinepropanamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Pyrrolidinepropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrrolidine-1-propylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.317 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(3-Aminopropyl)pyrrolidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JVG588X45L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 1-(3-Aminopropyl)pyrrolidine influence its adsorption on a platinum surface?
A: While the provided research abstract [] doesn't delve into specific structural influences on adsorption, it hints at the importance of molecular structure by comparing the adsorption behavior of this compound with 1-(2-cyanoethyl)-pyrrolidine on a smooth platinum surface. The presence of the amine group in this compound likely plays a significant role in its interaction with platinum. Further research, potentially employing techniques like surface-enhanced Raman spectroscopy (SERS) or X-ray photoelectron spectroscopy (XPS), would be needed to elucidate the specific adsorption mechanism and the influence of the amine group's position within the molecule.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-Bromobenzyl)oxy]benzoic acid](/img/structure/B1328839.png)
![2-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1328840.png)
![3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1328841.png)
![3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B1328842.png)
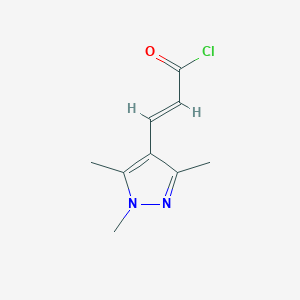
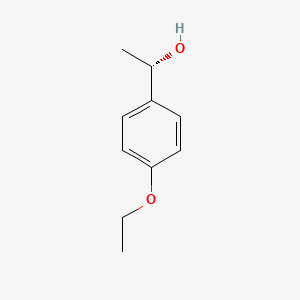
![2-Methyl-N-[6-(1H-pyrazol-1-yl)pyridin-3-yl]propanamide](/img/structure/B1328856.png)

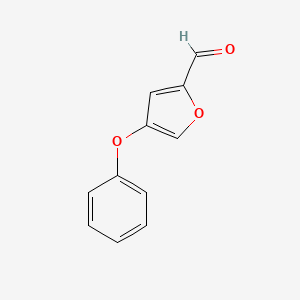

![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbaldehyde](/img/structure/B1328866.png)


